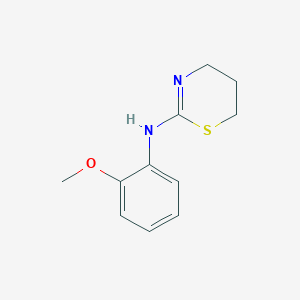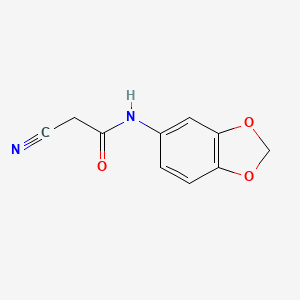
2-(4-acetylphenoxy)-N,N-dimethylacetamide
Vue d'ensemble
Description
2-(4-acetylphenoxy)-N,N-dimethylacetamide, also known as 2-APDM, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of acetamide, a type of organic compound, and has a molecular formula of C10H15NO3. 2-APDM has been used in a variety of research applications due to its unique properties, including its ability to interact with proteins and other biomolecules. In
Applications De Recherche Scientifique
X-ray Powder Diffraction in Potential Pesticides
2-(4-acetylphenoxy)-N,N-dimethylacetamide, related to N-derivatives of phenoxyacetamides, has been studied for its potential in pesticide development. X-ray powder diffraction has been used to characterize these compounds, indicating their relevance in the field of agricultural chemistry (Olszewska, Tarasiuk, & Pikus, 2011).
Synthesis Techniques
The compound plays a role in synthesis techniques. It has been used in the acetylation of amines with N,N-carbonyldiimidazole, showcasing its utility in organic synthesis (Chikkulapalli et al., 2015).
Hydrothermal Stability in Metal-Organic Frameworks
In the development of hydrothermally stable Zn(ii)-based metal-organic frameworks, this compound has shown significance. Its stability and adsorption capabilities, especially for gases like H2 and CO2, mark its importance in material science and environmental applications (Zhang et al., 2015).
Labeling in Pharmacokinetics
This compound has been utilized in labeling novel inhibitors, playing a critical role in pharmacokinetics and drug development. Its use in synthesizing labeled compounds demonstrates its application in medicinal chemistry (Latli et al., 2015).
Anticonvulsant Activity
Research into anticonvulsant activities of related compounds, such as trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides, demonstrates the relevance of similar acetamide derivatives in neuroscience and pharmacology (Pękala et al., 2011).
Role in Solvent Systems for Cellulosic Materials
In studies related to the degradation of cellulosic materials, this compound's solvent system properties have been explored, contributing to the field of polymer science and material processing (Potthast et al., 2002).
Mécanisme D'action
Target of Action
The primary target of 2-(4-acetylphenoxy)-N,N-dimethylacetamide is CD22, a cell surface antigen found on B-lymphoid malignancies . This antigen plays a crucial role in the growth and proliferation of B-cell lymphomas .
Mode of Action
This compound, when used as a linker in antibody-drug conjugates (ADCs), interacts with its target CD22 by binding to it with high affinity . The ADC containing this compound as a linker is internalized into the cancer cells, releasing its cytotoxic payload . This compound is part of the acid-cleavable 4-(4-acetylphenoxy)butanoic acid (AcBut) linker, which results in potent growth inhibition in B-cell lymphoma xenografts .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the internalization and processing of the ADCs in cancer cells . The compound enables the release of cytotoxic payloads extracellularly from cleavable linkers upon binding to poorly-internalising antigens or other tumoral components . This process can greatly expand the range of cancer targets to components of the extracellular tumor matrix .
Pharmacokinetics
The compound’s role as a linker in adcs suggests that its bioavailability is likely influenced by the properties of the antibody and the cytotoxic drug it is conjugated to .
Result of Action
The result of the action of this compound is the potent inhibition of growth in B-cell lymphoma xenografts . This is achieved through the targeted delivery of cytotoxic drugs to cancer cells expressing the CD22 antigen .
Action Environment
The action of this compound, like other ADCs, can be influenced by various environmental factors. These may include the expression levels of the target antigen, the rate of internalization of the ADC, and the stability of the linker in the extracellular and intracellular environments
Analyse Biochimique
Biochemical Properties
2-(4-acetylphenoxy)-N,N-dimethylacetamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Additionally, this compound has been shown to bind to specific proteins, such as fatty acid-binding proteins (FABPs), which are involved in the transport and storage of fatty acids within cells . The binding of this compound to FABPs can influence the availability of fatty acids for metabolic processes and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation .
In addition, this compound has been shown to affect the differentiation and function of immune cells, such as dendritic cells and T lymphocytes . This modulation can lead to changes in cytokine production and immune responses, highlighting its potential therapeutic applications in immune-related disorders.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . For example, its interaction with cytochrome P450 enzymes can result in the formation of enzyme-substrate complexes that alter the enzyme’s activity.
Furthermore, this compound can influence gene expression by binding to nuclear receptors, such as PPARs . This binding can lead to changes in the transcription of target genes involved in metabolic and inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .
Long-term exposure to this compound has been observed to result in sustained modulation of enzyme activities and gene expression, indicating its potential for prolonged therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activities and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, such as hepatotoxicity and alterations in immune cell function .
Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects. Beyond this threshold, the risk of toxic or adverse effects increases, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites that can be further processed by other metabolic enzymes .
The compound’s interaction with fatty acid-binding proteins also suggests its involvement in lipid metabolism, where it can influence the distribution and utilization of fatty acids within cells . This interaction can affect metabolic flux and the levels of specific metabolites involved in energy production and signaling pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by passive diffusion or facilitated by transport proteins, such as FABPs .
Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can affect the compound’s bioavailability and its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize within the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, it can be found in the nucleus, where it binds to nuclear receptors and influences gene expression .
Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of this compound, directing it to specific compartments or organelles . These modifications can enhance or inhibit its activity, depending on the cellular context and the specific pathways involved.
Propriétés
IUPAC Name |
2-(4-acetylphenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQVBLNNUYSLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271470 | |
| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731821-83-3 | |
| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731821-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)

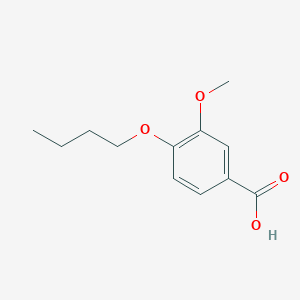
![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)
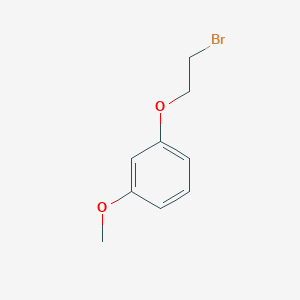
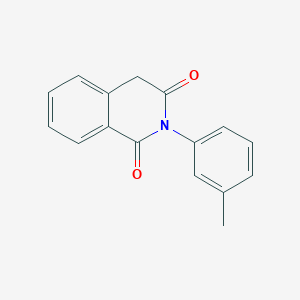

![2-Methylbenzo[d]thiazole-5-carbaldehyde](/img/structure/B1271751.png)
![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)
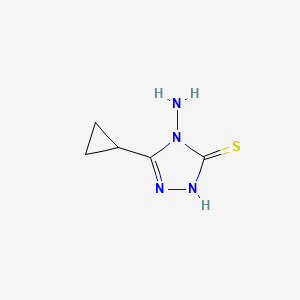
![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)

